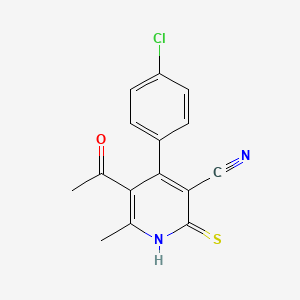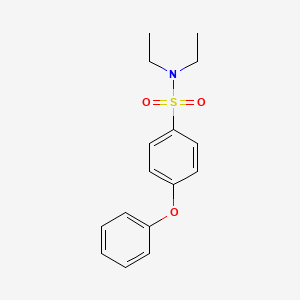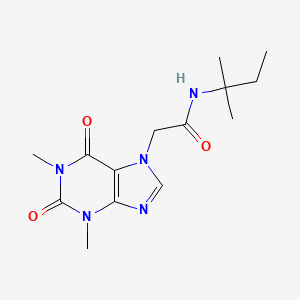![molecular formula C15H15ClO5 B5705745 ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)
ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as Coumarin-7-yl chloroacetate, is a chemical compound that belongs to the coumarin family. Coumarin derivatives have been widely studied for their biological activities such as anticancer, anti-inflammatory, and antiviral properties. Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to exhibit anti-inflammatory and antiviral properties. In addition, the compound has been used as a probe for the detection of metal ions and as a fluorescence sensor for the detection of amino acids.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its simple and efficient synthesis method. The compound has also been shown to exhibit significant biological activities, making it a potential candidate for further research. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is to further investigate the mechanism of action of the compound and its potential applications in various fields such as cancer therapy, inflammation, and viral infections. Another direction is to explore the potential of the compound as a fluorescence sensor for the detection of other biomolecules. Additionally, the compound can be modified to improve its solubility and bioavailability in vivo.
Synthesis Methods
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 7-hydroxycoumarin with chloroacetyl chloride in the presence of triethylamine and pyridine as catalysts. The resulting product is then treated with ethyl alcohol and sodium hydroxide to obtain the final product.
Scientific Research Applications
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its anti-inflammatory and antiviral properties. The compound has been used as a probe for the detection of metal ions and as a fluorescence sensor for the detection of amino acids.
properties
IUPAC Name |
ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPGPEJPHHDPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)


![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)


![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)
